molecular formula C7H13BrF2O2Si B14120485 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate

2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate

Cat. No.: B14120485
M. Wt: 275.16 g/mol
InChI Key: XFXDBRXWDJOHMX-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C7H13BrF2O2Si. It is a derivative of ethyl bromodifluoroacetate, where the ethyl group is replaced by a 2-(trimethylsilyl)ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of ethyl bromodifluoroacetate with 2-(trimethylsilyl)ethanol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different products.

    Oxidation Reactions: It can undergo oxidation to form new compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide or potassium fluoride in solvents like acetone or dimethyl sulfoxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield 2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate, while reduction with lithium aluminum hydride can produce 2-(Trimethylsilyl)ethyl 2,2-difluoroethanol.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer and antiviral drugs.

    Industry: The compound is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate involves its ability to act as a source of difluoromethyl groups in chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-fluorine bonds. This property is exploited in the synthesis of various difluorinated compounds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Similar structure but with an ethyl group instead of a 2-(trimethylsilyl)ethyl group.

    Methyl bromodifluoroacetate: Contains a methyl group instead of a 2-(trimethylsilyl)ethyl group.

    2-(Trimethylsilyl)ethyl 2-iodo-2,2-difluoroacetate: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

2-(Trimethylsilyl)ethyl 2-bromo-2,2-difluoroacetate is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts different reactivity and properties compared to its analogs. This group can enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H13BrF2O2Si

Molecular Weight

275.16 g/mol

IUPAC Name

2-trimethylsilylethyl 2-bromo-2,2-difluoroacetate

InChI

InChI=1S/C7H13BrF2O2Si/c1-13(2,3)5-4-12-6(11)7(8,9)10/h4-5H2,1-3H3

InChI Key

XFXDBRXWDJOHMX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C(F)(F)Br

Origin of Product

United States

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